(1-氨基环丙基)-螺[1,5,6,7-四氢咪唑并[4,5-c]吡啶-4,4'-哌啶]-1'-基甲烷酮;三盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(1-Aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-1’-ylmethanone;trihydrochloride” has a molecular formula of C14H21N5O . The average mass is 275.349 Da and the mono-isotopic mass is 275.174622 Da .
Synthesis Analysis
The synthesis of this compound involves the use of 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine . A suspension of this compound (0.196 g; 1 mmol; 1 eq) in acetonitrile (10 mL) was treated with triethylamine (416 µL; 3 mmol; 3 eq), and the mixture was stirred at room temperature for 30 min. The respective halide (1 mmol; 1 eq) was added and the mixture was stirred at room temperature for further 12 h .Molecular Structure Analysis
The molecular structure of this compound is complex, with a spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine] core .Physical and Chemical Properties Analysis
The compound is a powder with a molecular weight of 384.74 . It is stored at room temperature .科学研究应用
抗分枝杆菌活性
一个值得注意的研究领域涉及抗分枝杆菌剂的发现和开发。研究重点介绍了螺-哌啶-4-酮的合成及其对各种结核分枝杆菌菌株的评估。这些化合物已显示出有希望的体外和体内活性,表明它们作为结核病新治疗剂的潜力(Kumar 等,2008;Kumar 等,2009)。该过程涉及原子经济和立体选择性合成,与异烟肼和环丙沙星等现有药物相比,一些衍生物表现出显着的效力(Kumar 等,2008) (Kumar 等,2009)。
抗癌和抗病毒活性
螺衍生物也因其潜在的抗癌和抗病毒活性而被合成。例如,螺[环丙烷-1,2'-金刚烷]-2-胺和甲胺的产生已针对其对多种病毒的功效进行了探索,包括甲型和乙型流感,其中一些在低于传统药物(如金刚烷胺)的浓度下显示出抑制活性(Kolocouris 等,1994)。此外,螺化合物因其作为抗癌剂的潜力而受到研究,其中一些对人乳腺癌和肝癌细胞系表现出显着的活性(Kolocouris 等,1994)。
酶抑制活性
对酶抑制剂的研究导致了螺-哌啶衍生物的发展,作为乙酰辅酶 A 羧化酶的潜在抑制剂,乙酰辅酶 A 羧化酶是参与脂质生物合成的酶。这些抑制剂可能在治疗代谢紊乱中得到应用,并且已经通过简化的工艺合成,展示了螺化合物在治疗开发中的多功能性和潜力(Huard 等,2012)(Huard 等,2012)。
作用机制
This compound is part of a novel class of Porphyromonas gingivalis QC inhibitors . Porphyromonas gingivalis is a keystone pathogen of periodontitis, and its glutaminyl cyclases (QCs) are promising drug targets . Some compounds in this class exhibited activity in the lower nanomolar range and were further characterized with regard to their selectivity and toxicity .
安全和危害
The compound has been classified with the GHS07 pictogram and has a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
(1-aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylmethanone;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O.3ClH/c15-13(2-3-13)12(20)19-7-4-14(5-8-19)11-10(1-6-18-14)16-9-17-11;;;/h9,18H,1-8,15H2,(H,16,17);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJZSYZHVAZHOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CCN(CC2)C(=O)C3(CC3)N)C4=C1NC=N4.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。